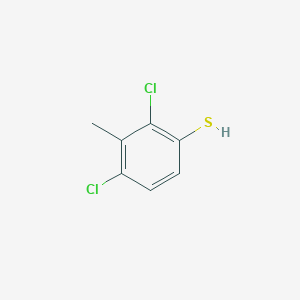

2,4-Dichloro-3-methylbenzenethiol

Description

Contextual Significance within Organic Chemistry Research

The academic interest in 2,4-dichloro-3-methylbenzenethiol stems from the unique combination of its functional groups. As a thiol, it is a sulfur analogue of a phenol, possessing a reactive S-H bond that can participate in a variety of chemical transformations. Thiols are known for their nucleophilicity and their ability to form metal-thiolate complexes, making them valuable in synthesis and materials science.

The presence of a halogenated aromatic ring significantly influences the electronic properties of the thiol group. The two chlorine atoms are electron-withdrawing groups, which can increase the acidity of the thiol proton compared to non-halogenated analogues. The substitution pattern—with chlorine atoms at positions 2 and 4 and a methyl group at position 3—creates a specific steric and electronic environment around the reactive thiol center, which could lead to selectivity in its reactions.

Halogenated aromatic compounds are a well-established class of molecules with diverse applications, but they are also of interest due to their environmental and biological implications. nih.gov The study of such compounds is crucial for understanding their behavior and for the development of new functional molecules.

Historical Perspectives on Thiol Chemistry and Halogenated Aromatics Research

The field of organosulfur chemistry has a rich history dating back to the 19th century, with the initial discovery and characterization of simple thiols. tandfonline.comtandfonline.com These early investigations laid the groundwork for understanding the fundamental properties and reactions of sulfur-containing organic compounds. tandfonline.com Thiophenols, as aromatic thiols, were part of this early exploration and have since become important intermediates in organic synthesis. wikipedia.org

The development of methods to synthesize thiophenols has been a continuous area of research. A significant advancement in this area is the Newman-Kwart rearrangement, a thermal reaction that converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction provides a reliable route to synthesize a wide variety of thiophenols from readily available phenols. orgsyn.org More recent research has focused on developing milder conditions for this rearrangement, including the use of palladium catalysis or photoredox catalysis. chem-station.comacs.org

The study of halogenated aromatic compounds also has a long history, driven by their use in a range of industrial applications. chromatographyonline.com Research in this area has expanded to include the synthesis of complex halogenated molecules and the investigation of their chemical and physical properties. The combination of halogen and thiol functionalities on an aromatic ring represents a more specialized area of study, with potential applications in the design of molecules with specific electronic and reactive properties.

Emerging Research Questions for this compound

Given the limited direct research on this compound, a number of emerging research questions can be proposed based on its structure and the known chemistry of related compounds.

A primary area of investigation would be the definitive synthesis and characterization of this compound. While a plausible synthetic route can be proposed via the Newman-Kwart rearrangement of the corresponding phenol, a detailed study of this reaction for this specific substrate would be valuable to optimize reaction conditions and yields.

Further research could explore the reactivity of the thiol group in this compound. For instance, its participation in nucleophilic substitution reactions, its coordination chemistry with various metals, and its oxidation to the corresponding disulfide or sulfonic acid would provide a more complete understanding of its chemical behavior.

The potential applications of this compound also warrant investigation. The specific substitution pattern may impart interesting biological or material properties. For example, substituted thiophenols can be precursors to biologically active molecules or can be used to modify surfaces and nanoparticles. Investigating these possibilities could open up new avenues for the application of this and related compounds.

Finally, computational studies could provide valuable insights into the molecular properties of this compound, such as its bond dissociation energies, electronic structure, and reactivity, further guiding experimental work.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,4-Dichlorobenzenethiol | C₆H₄Cl₂S | 179.07 | - |

| 2,3-Dichlorobenzenethiol | C₆H₄Cl₂S | 179.07 | - |

| 3-Methylbenzenethiol | C₇H₈S | 124.21 | 196 |

| p-Thiocresol | C₇H₈S | 124.21 | 195 |

| 2,4-Dichloro-1-(methylthio)benzene | C₇H₆Cl₂S | 206.12 | 135-140 @ 10 mmHg |

| 2,4-Dichloro-3-methylphenol | C₇H₆Cl₂O | 177.03 | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2S |

|---|---|

Molecular Weight |

193.09 g/mol |

IUPAC Name |

2,4-dichloro-3-methylbenzenethiol |

InChI |

InChI=1S/C7H6Cl2S/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |

InChI Key |

GMTRCIAYQIOAQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro 3 Methylbenzenethiol

Retrosynthetic Analysis and Strategic Disconnections for 2,4-Dichloro-3-methylbenzenethiol

Retrosynthetic analysis of this compound suggests several potential disconnections. The primary target is to disconnect the carbon-sulfur bond, leading back to a suitably functionalized 1,3-dichloro-2-methylbenzene derivative. This precursor could be a diazonium salt, an aryl halide, or an organometallic species. The thiol group can be introduced through various methods, including nucleophilic substitution or metal-catalyzed coupling.

A plausible retrosynthetic pathway starts from the target molecule and works backward:

C-S Disconnection: The thiol group can be retrosynthetically disconnected to a diazonium salt intermediate derived from 2,4-dichloro-3-methylaniline (B25760). This aniline (B41778) is a key intermediate, which in turn can be synthesized from more readily available starting materials.

Amino Group Disconnection: The amino group of 2,4-dichloro-3-methylaniline can be traced back to a nitro group. This suggests the nitration of 2,4-dichlorotoluene (B165549) as a potential synthetic step.

Chlorine and Methyl Group Disconnections: The 2,4-dichlorotoluene core can be assembled through various chlorination and methylation strategies on a benzene (B151609) ring. For instance, the chlorination of toluene (B28343) or the diazotization of a chloro-toluidine derivative are viable routes. google.com

This analysis highlights 2,4-dichlorotoluene and 2,4-dichloro-3-methylaniline as crucial intermediates for which multiple synthetic routes can be devised.

Pioneering Synthetic Routes and Reaction Optimizations for this compound

The synthesis of this compound can be achieved through several established synthetic routes, each with its own set of optimizations.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing substituents onto the benzene ring. libretexts.org In the context of synthesizing this compound, EAS reactions are critical for installing the chloro and nitro groups on the starting aromatic scaffold.

The chlorination of toluene can lead to a mixture of isomers. To achieve the desired 2,4-dichloro substitution pattern, specific catalysts and reaction conditions are necessary. For example, the use of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can facilitate the chlorination of toluene. docbrown.infomsu.edu However, controlling the regioselectivity to obtain predominantly 2,4-dichlorotoluene can be challenging.

A more controlled approach involves the chlorination of p-chlorotoluene. The existing chloro substituent directs the incoming electrophile to the ortho position, yielding 2,4-dichlorotoluene.

Nitration of 2,4-dichlorotoluene is the subsequent key step. The methyl group is an ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects will influence the position of the incoming nitro group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.org

Nucleophilic Aromatic Substitution Approaches for Thiol Group Introduction

Introducing the thiol group can be accomplished via nucleophilic aromatic substitution (SNAAr) on a suitable precursor. A common method involves the reaction of a diazonium salt with a sulfur nucleophile.

The synthesis would proceed as follows:

Nitration: 2,4-Dichlorotoluene is nitrated to form 2,4-dichloro-1-methyl-3-nitrobenzene.

Reduction: The nitro group is then reduced to an amine to yield 2,4-dichloro-3-methylaniline. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization: The resulting aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.

Thiolation: The diazonium salt is then reacted with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or potassium ethyl xanthate, followed by hydrolysis, to introduce the thiol group and form this compound.

A study on the nucleophilic substitution reactions of a related compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, with various amines demonstrated that aminodechlorination occurs specifically at the C-2 position, highlighting the influence of activating nitro groups on the regioselectivity of SNAAr reactions. researchgate.net

Another approach for introducing a thiol group is the Newman-Kwart rearrangement. This involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the corresponding thiophenol. nih.govresearchgate.net This method would require the synthesis of the corresponding phenol, 2,4-dichloro-3-methylphenol, as a precursor.

Directed Ortho-Metalation and Related Synthetic Techniques

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgharvard.edu This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a suitable DMG could be introduced onto the 2,4-dichlorotoluene scaffold. For instance, if a hydroxyl or an amide group were present, it could direct lithiation to the adjacent position. However, the inherent substitution pattern of the target molecule makes the direct application of DoM challenging without a multi-step process to install and later remove a suitable DMG.

A related technique is the use of a directed remote metalation, which has been used in the synthesis of phenanthrols. grafiati.com While not directly applicable here, it showcases the potential of metalation strategies in complex aromatic synthesis.

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Carbon-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-heteroatom bonds, including C-S bonds. researchgate.netrsc.orgresearchgate.net Palladium and copper are the most common metals used for this purpose. rsc.org

Aryl halides or triflates can be coupled with a variety of sulfur sources, such as thiols or thiol surrogates, in the presence of a suitable catalyst and ligand. rsc.org For the synthesis of this compound, 1-bromo-2,4-dichloro-3-methylbenzene (B1284043) could be a suitable starting material. This bromo-derivative could be synthesized via bromination of 2,4-dichlorotoluene.

The cross-coupling reaction would then involve reacting the aryl bromide with a thiolating agent, such as sodium thiomethoxide followed by demethylation, or directly with a protected thiol, in the presence of a palladium or copper catalyst. The choice of ligand is crucial for the success of these reactions, with various phosphine-based and other specialized ligands being developed to enhance catalytic activity.

The development of advanced catalytic systems aims for higher yields, lower catalyst loadings, and more environmentally friendly reaction conditions. researchgate.net These methods offer a powerful alternative to traditional nucleophilic substitution reactions for the formation of the C-S bond in this compound.

Organocatalytic Methodologies for Thiol Synthesis

The direct synthesis of aryl thiols using organocatalysis is an emerging field, offering pathways that avoid the use of metal catalysts. A prominent strategy involves the photochemical organocatalytic synthesis of aryl thioethers from aryl chlorides, which can then be precursors to the desired thiols.

Recent research has demonstrated a thiol-free organocatalytic protocol that utilizes inexpensive alcohols and aryl chlorides to produce a variety of aryl alkyl thioethers under mild conditions. sigmaaldrich.comnih.gov A key innovation in this approach is the use of an indole (B1671886) thiolate organocatalyst. sigmaaldrich.comacs.org When excited by light (e.g., 405 nm), this organocatalyst becomes a potent reducing agent, capable of activating typically unreactive aryl chlorides through a single-electron transfer mechanism. sigmaaldrich.comnih.gov

The process generates an aryl radical, which is then trapped by a simple sulfur source, such as tetramethylthiourea. sigmaaldrich.com Subsequent reaction with an alcohol leads to the formation of the thioether product. sigmaaldrich.comnih.gov This method is significant as it starts from readily available aryl chlorides, analogous to the dichlorinated benzene core of the target molecule, and proceeds under mild, metal-free conditions. While this produces a thioether, established chemical methods can subsequently cleave the thioether to yield the final benzenethiol.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry is paramount in modern chemical synthesis to reduce environmental impact and enhance safety and efficiency. For a molecule like this compound, these principles can be applied to solvent selection, reaction design, and the avoidance of hazardous materials.

Sustainable Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical aspect of green synthesis, as solvents contribute significantly to mass waste and environmental impact. researchgate.net For the synthesis of aryl thiols, several green alternatives to traditional volatile organic compounds are being explored. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Certain cobalt-catalyzed aerobic couplings of thiols have been successfully demonstrated in water. acs.org

Bio-based solvents, derived from renewable resources, offer lower toxicity and biodegradability. acs.org Ethyl lactate, for example, is a biodegradable organic solvent derived from biomass that has been shown to be an effective medium for the oxidative coupling of thiols to disulfides, often without the need for a catalyst or additive. acs.org Other approaches aim to eliminate the solvent entirely, utilizing solvent-free reaction conditions where possible. beilstein-journals.org The nucleophilic aromatic substitution (SNAr) reactions often used to create aryl thiols can sometimes be run in polar aprotic solvents like N,N-Dimethylacetamide (DMAc), which, while effective, are under scrutiny from a green chemistry perspective, prompting investigation into more benign alternatives. acs.orgnih.gov

| Solvent | Green Chemistry Classification | Advantages | Potential Disadvantages for Thiol Synthesis |

|---|---|---|---|

| Water | Recommended | Non-toxic, non-flammable, abundant, low cost. researchgate.net | Poor solubility of non-polar organic substrates; may require phase-transfer catalysts. |

| Ethyl Lactate | Bio-based, Recommended | Biodegradable, derived from renewables, low toxicity. acs.org | Higher boiling point can increase energy costs for removal; may not be suitable for all reaction types. |

| Acetonitrile | Usable | Good solvent for a wide range of reagents; relatively low boiling point. acs.org | Derived from fossil fuels; toxic. |

| N,N-Dimethylacetamide (DMAc) | Problematic | Excellent solvent for SNAr reactions, high boiling point allows for high reaction temperatures. acs.orgnih.gov | High boiling point makes removal difficult; reproductive toxicity concerns. |

| Solvent-Free | Ideal | Eliminates solvent waste, can lead to higher reaction rates. beilstein-journals.org | Not suitable for all reaction types; can present challenges with mixing and heat transfer. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. nih.gov A common method for synthesizing aryl thiols is through the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. acs.org For this compound, a plausible precursor could be 1,2,4-trichloro-3-methylbenzene. The reaction with a sulfur source like sodium hydrosulfide (NaSH) would substitute one chlorine atom.

The reaction is: C₇H₅Cl₃ + NaSH → C₇H₆Cl₂S + NaCl

This reaction is highly atom-economical as, ideally, all atoms from the NaSH are incorporated into the product or the benign salt byproduct. Waste minimization strategies focus on using a near-stoichiometric amount of the nucleophile to prevent waste treatment issues associated with unreacted sulfide (B99878). Further waste reduction involves selecting recyclable solvents and minimizing energy-intensive purification steps like distillation by optimizing the reaction for high purity and yield.

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1,2,4-Trichloro-3-methylbenzene | C₇H₅Cl₃ | 195.48 |

| Sodium Hydrosulfide | NaSH | 56.06 |

| Total Reactant Mass | 251.54 | |

| This compound | C₇H₆Cl₂S | 193.09 |

| Sodium Chloride | NaCl | 58.44 |

| Total Product Mass | 251.53 | |

| Atom Economy (%) | (193.09 / 251.54) * 100% = 76.8% |

Metal-Free Synthetic Methodologies

Avoiding transition-metal catalysts is a key goal of green chemistry to prevent contamination of products and the environment with heavy metals. acsgcipr.org For the synthesis of this compound, several metal-free approaches are viable.

The classical SNAr reaction is inherently metal-free, relying on the activation of the aromatic ring by electron-withdrawing groups to facilitate attack by a sulfur nucleophile. acs.orgnih.gov This method is robust and widely used. For a substrate like 2,4-dichloro-3-methylbenzene, the chlorine atoms themselves provide some activation, although the reaction may require forcing conditions.

More advanced metal-free methods are also being developed. As discussed under organocatalysis, photochemical approaches can activate C-Cl bonds toward C-S bond formation without metals. sigmaaldrich.comnih.gov Additionally, metal-free C-S coupling reactions using various oxidants like peroxides, iodine reagents, or electrochemical oxidation are an active area of research. rsc.org These methods provide alternative routes that circumvent the need for metal catalysts entirely. rsc.org

Industrial Scale-Up Considerations and Process Optimization for this compound and its Derivatives

Transitioning a synthesis from the laboratory to an industrial scale introduces numerous challenges related to safety, cost, efficiency, and equipment. For this compound, a likely industrial route would be the nucleophilic substitution of a corresponding chlorinated precursor.

Key considerations for scale-up include:

Raw Material Sourcing and Cost: The chosen starting material (e.g., 1,2,4-trichloro-3-methylbenzene or a related nitro-compound) must be available in large quantities at a low cost. The sulfur source, such as NaSH or Na₂S, must also be industrially available.

Reaction Conditions: Laboratory conditions must be adapted for large-scale reactors. This includes managing heat transfer, as SNAr reactions can be exothermic. The choice of solvent is critical, balancing reactivity with safety, environmental impact, and ease of recovery. nih.gov While aprotic polar solvents are effective, their high boiling points can complicate product isolation via distillation. nih.gov

Process Control and Safety: Monitoring reaction progress is crucial to ensure completion and minimize side-product formation. The handling of thiols and sulfide reagents requires careful safety protocols due to their toxicity and malodorous nature. Pressure management is also a concern if reactions are run at elevated temperatures.

Downstream Processing: The workup procedure, which often involves acidification to protonate the thiolate followed by extraction and distillation, must be optimized for efficiency and to minimize waste streams. nih.gov A patent for a similar substituted thiophenol describes a process of reacting a halobenzene with a thiohydrogenating reagent, followed by acidification to a specific pH and subsequent distillation. nih.gov

Process optimization involves systematically adjusting variables to maximize yield and purity while minimizing cost and environmental impact. This is often achieved through a Design of Experiments (DoE) approach to study the interplay between different parameters.

| Parameter | Objective | Industrial Consideration |

|---|---|---|

| Temperature | Maximize reaction rate while minimizing side reactions. | Requires robust reactor heating/cooling systems to control exotherms. |

| Pressure | Maintain solvent in liquid phase; control gaseous byproducts. | Requires pressure-rated reactors and appropriate venting/scrubbing systems. |

| Reagent Stoichiometry | Ensure full conversion of starting material without using a large excess of costly or hazardous reagents. | Precise dosing systems are needed; impacts raw material cost and waste disposal. |

| Solvent Choice | Maximize solubility and reaction rate while being safe, inexpensive, and recyclable. nih.gov | Balance of performance vs. EHS (Environment, Health, Safety) profile and recovery cost. |

| Reaction Time | Minimize batch time to maximize plant throughput. | Determined by kinetics at optimal conditions; monitored by in-process controls. |

| Purification Method | Achieve desired product purity with minimal product loss and energy consumption. | Scale of equipment (e.g., distillation columns, extractors) and efficiency of phase separation. nih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 3 Methylbenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Chemical Shift and Spin-Spin Coupling Analysis

A ¹H NMR spectrum of 2,4-dichloro-3-methylbenzenethiol would be expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling patterns (J) would reveal the connectivity between neighboring protons. For instance, the aromatic protons would likely appear as doublets or singlets depending on their positions relative to the substituents, and the methyl protons would appear as a singlet.

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would differentiate between the aromatic carbons, the methyl carbon, and the carbon atom attached to the thiol group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to determine the multiplicity of each carbon signal (CH, CH₂, CH₃).

Advanced 2D NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, confirming the arrangement of protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be useful for identifying the C-S and S-H bonds, as well as the vibrations of the benzene ring. The combination of FT-IR and Raman spectra would offer a more complete picture of the vibrational modes of the molecule.

A thorough spectroscopic investigation as outlined above would be necessary to definitively characterize this compound. However, the absence of this specific data in the public domain prevents the compilation of a detailed article with factual research findings and data tables as requested.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV-Vis radiation by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The benzene ring and the sulfur-containing thiol group constitute the primary chromophores in this molecule.

The electronic spectrum of benzene typically exhibits two main absorption bands: a strong primary band (π → π) around 204 nm and a weaker, fine-structured secondary band (also π → π) around 254 nm. sciencepublishinggroup.com The substitution on the benzene ring with chloro, methyl, and thiol groups in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands. This is due to the extension of the conjugated system and the electronic effects of the substituents. up.ac.za

The thiol (-SH) group, being an auxochrome, can donate a lone pair of electrons to the benzene ring, thereby increasing the electron density and extending the conjugation. The chlorine atoms, while being electron-withdrawing through their inductive effect, can also donate lone pair electrons through resonance, further influencing the electronic transitions. The methyl group has a mild electron-donating inductive effect. The cumulative effect of these substituents on the benzene ring will determine the precise wavelengths of maximum absorption (λmax).

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value/Range | Transition Type |

| λmax 1 | ~210-230 nm | π → π* (Primary Band) |

| λmax 2 | ~260-280 nm | π → π* (Secondary Band) |

Note: The values in this table are estimated based on the typical absorption of substituted benzenes and have not been experimentally verified for this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of 35Cl and 37Cl isotopes.

The expected exact mass of the molecular ion ([M]+•) of this compound (C7H6Cl2S) can be calculated based on the most abundant isotopes (12C, 1H, 35Cl, 32S). A commercial supplier lists the molecular weight as 193.09 g/mol . nih.gov HRMS would be able to confirm this with high precision.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (monoisotopic) | Expected Isotopic Pattern |

| [M]+• | C7H635Cl2S | 191.9567 | M, M+2, M+4 |

| [M+H]+ | C7H735Cl2S | 192.9645 | M+H, M+H+2, M+H+4 |

Note: The calculated m/z values are based on the monoisotopic masses of the elements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS would serve two primary purposes: to assess the purity of a sample and to confirm its identity.

In a typical GC-MS analysis, a sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. A pure sample of this compound would ideally show a single peak in the gas chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions used.

The mass spectrometer then analyzes the eluting component, providing a mass spectrum. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used to identify the compound. While a specific experimental mass spectrum for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar molecules like thiophenol. researchgate.netnih.gov

Common fragmentation pathways for substituted thiophenols include the loss of the thiol group (-SH), cleavage of the C-S bond, and fragmentation of the aromatic ring. For this compound, characteristic fragments would likely include the loss of a chlorine atom, a methyl group, or the entire thiol moiety.

Table 3: Plausible Mass Fragments for this compound in GC-MS

| Fragment Ion (m/z) | Plausible Structure/Loss |

| 192 | [M]+• (for 35Cl2 isotope) |

| 157 | [M - Cl]+ |

| 177 | [M - CH3]+ |

| 159 | [M - SH]+ |

Note: The m/z values are based on the most abundant isotopes and represent plausible major fragments.

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound has not been reported in the crystallographic databases, the principles of X-ray diffraction would be applicable if a suitable single crystal could be obtained. The analysis would reveal the planar structure of the benzene ring and the precise positions of the chloro, methyl, and thiol substituents. docbrown.info Based on the structures of related substituted benzene molecules, the C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, and the bond angles around the sp2-hybridized carbon atoms would be approximately 120°. docbrown.info

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the thiol group and van der Waals forces, would also be elucidated. These interactions play a crucial role in determining the packing of the molecules in the crystal.

Table 4: Predicted Structural Parameters for this compound from X-ray Crystallography

| Structural Parameter | Expected Value/Range |

| C-C bond length (aromatic) | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-S bond length | ~1.77 Å |

| C-C-C bond angle (aromatic) | ~120° |

| C-S-H bond angle | ~90-100° |

Note: These values are estimations based on typical bond lengths and angles in related organosulfur and chlorinated aromatic compounds and have not been experimentally determined for this specific molecule.

Advanced Reactivity Studies and Mechanistic Investigations of 2,4 Dichloro 3 Methylbenzenethiol

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 2,4-Dichloro-3-methylbenzenethiol

The benzene ring of this compound is substituted with three groups: two chlorine atoms, a methyl group, and a thiol group. The interplay of the electronic effects of these substituents dictates the regioselectivity of electrophilic aromatic substitution reactions. The methyl group (-CH₃) is an activating group and is ortho, para-directing due to its electron-donating inductive and hyperconjugation effects. youtube.comdocbrown.info Conversely, the chlorine atoms (-Cl) are deactivating yet ortho, para-directing due to the competing effects of their electron-withdrawing inductive effect and electron-donating resonance effect. The thiol group (-SH) is also an activating, ortho, para-directing group.

In this compound, the positions open for substitution are C5 and C6. The directing effects of the existing substituents are as follows:

The -SH group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The -Cl group at C2 directs to the ortho (C1, C3) and para (C5) positions.

The -CH₃ group at C3 directs to the ortho (C2, C4) and para (C6) positions.

The -Cl group at C4 directs to the ortho (C3, C5) and para (C1) positions.

Considering the steric hindrance and the combined electronic effects, the most likely position for electrophilic attack is C6, which is ortho to the activating thiol group and para to the activating methyl group. The C5 position is sterically hindered by the adjacent chlorine atom at C4 and is activated by two deactivating chloro groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-3-methyl-6-nitrobenzenethiol | docbrown.info |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-2,4-dichloro-3-methylbenzenethiol | docbrown.info |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 6-Alkyl-2,4-dichloro-3-methylbenzenethiol | docbrown.info |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 6-Acyl-2,4-dichloro-3-methylbenzenethiol | docbrown.info |

Nucleophilic Substitution Reactions Involving Halogen and Thiol Moieties

Reactions at the Chlorine Substituents

Nucleophilic aromatic substitution (SNAᵣ) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the chlorine atoms are not significantly activated towards SNAᵣ as there are no strongly deactivating groups like nitro groups in the ortho or para positions.

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, substitution of the chlorine atoms can be achieved. The chlorine at C4 is more likely to be substituted than the one at C2 due to slightly less steric hindrance.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Conditions | Potential Product(s) | Reference |

| Sodium hydroxide (B78521) (NaOH) | High temperature, high pressure | 4-Chloro-2-hydroxy-3-methylbenzenethiol and/or 2-Chloro-4-hydroxy-3-methylbenzenethiol | libretexts.org |

| Sodium methoxide (B1231860) (NaOCH₃) | High temperature, high pressure | 4-Chloro-2-methoxy-3-methylbenzenethiol and/or 2-Chloro-4-methoxy-3-methylbenzenethiol | libretexts.org |

| Ammonia (NH₃) | High temperature, high pressure | 4-Chloro-2-amino-3-methylbenzenethiol and/or 2-Chloro-4-amino-3-methylbenzenethiol | libretexts.org |

Reactions at the Thiol (-SH) Functional Group

The thiol group is nucleophilic and readily undergoes a variety of reactions. The thiol proton is acidic and can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile.

One of the most common reactions involving the thiol group is its reaction with electrophiles. For instance, it can react with alkyl halides to form thioethers in a Williamson-type synthesis.

Oxidation and Reduction Pathways of the Thiol Functionality

The thiol group in this compound can be oxidized to various sulfur-containing functional groups. Mild oxidizing agents typically convert thiols to disulfides. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product |

| Iodine (I₂) or air | Bis(2,4-dichloro-3-methylphenyl) disulfide |

| Hydrogen peroxide (H₂O₂) | 2,4-Dichloro-3-methylbenzenesulfonic acid |

| Potassium permanganate (B83412) (KMnO₄) | 2,4-Dichloro-3-methylbenzenesulfonic acid |

Conversely, the corresponding disulfide can be reduced back to the thiol using reducing agents like zinc and acid.

Derivatization Strategies for Expanding Synthetic Utility

Formation of Thioethers and Sulfides

The formation of thioethers is a key derivatization strategy for thiols, enhancing their synthetic utility. This is typically achieved by reacting the corresponding thiolate with an electrophile, such as an alkyl halide or a sulfonate ester.

The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion acts as the nucleophile. A variety of thioethers can be synthesized by choosing the appropriate alkylating agent.

Table 4: Synthesis of Thioethers from this compound

| Alkylating Agent | Base | Product | Reference |

| Methyl iodide (CH₃I) | Sodium hydroxide (NaOH) | (2,4-Dichloro-3-methylphenyl)(methyl)sulfane | organic-chemistry.org |

| Benzyl bromide (C₆H₅CH₂Br) | Potassium carbonate (K₂CO₃) | Benzyl(2,4-dichloro-3-methylphenyl)sulfane | organic-chemistry.org |

| Ethyl tosylate (CH₃CH₂OTs) | Sodium ethoxide (NaOEt) | (2,4-Dichloro-3-methylphenyl)(ethyl)sulfane | organic-chemistry.org |

Recent advancements in organic synthesis have also introduced metal-catalyzed and photocatalytic methods for the formation of thioethers from aryl chlorides and a sulfur source, which could potentially be applied to further functionalize the chlorine atoms on the ring. nih.gov

Synthesis of Sulfonyl Chlorides and Related Sulfur Compounds

The conversion of this compound to its corresponding sulfonyl chloride, 2,4-dichloro-3-methylbenzenesulfonyl chloride, represents a critical synthetic transformation, enabling access to a variety of sulfonamides and other sulfur-based derivatives. This oxidation of the thiol functional group can be accomplished through several effective oxidative chlorination methods. While specific literature on the synthesis from this compound is not prevalent, established protocols for aryl thiols are directly applicable.

A highly efficient and rapid method involves the use of hydrogen peroxide in combination with thionyl chloride (SOCl₂) acs.org. This system acts as a potent reagent for the direct oxidative conversion of thiols to sulfonyl chlorides, often providing the product in high yield and purity under mild conditions acs.orgresearchgate.net. Another effective approach utilizes N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, which provides a smooth oxidation to the sulfonyl chloride organic-chemistry.org. Additionally, reagents such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in acetic acid can be employed for the oxidative chlorination of thiols and their corresponding disulfides researchgate.net.

A summary of common methods for the synthesis of aryl sulfonyl chlorides from aryl thiols is presented below.

Table 1: Synthetic Methods for the Preparation of Aryl Sulfonyl Chlorides

| Reagent System | Typical Conditions | Advantages |

| H₂O₂ / SOCl₂ | Room temperature, short reaction time | High reactivity, excellent yields, mild conditions acs.orgorganic-chemistry.org |

| H₂O₂ / ZrCl₄ | Mild conditions, short reaction time | High purity, avoidance of harsh reagents researchgate.netorganic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl (aq) | Mild conditions | Good yields, smooth reaction organic-chemistry.org |

| NaOCl·5H₂O / Acetic Acid | Mild conditions | Effective for both thiols and disulfides researchgate.net |

| NH₄NO₃ / HCl (aq) / O₂ | Metal-free, aerobic oxidation | Environmentally benign, uses oxygen as terminal oxidant rsc.org |

The resulting 2,4-dichloro-3-methylbenzenesulfonyl chloride is a versatile intermediate. It is the primary precursor for the synthesis of sulfonamides, which are commonly formed by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base acs.org.

Other Functional Group Interconversions and Transformations

Beyond oxidation to sulfonyl chlorides, the thiol group of this compound can undergo other important functional group transformations.

S-Alkylation and S-Arylation: The thiolate anion, readily formed by deprotonating the thiol with a suitable base, is an excellent nucleophile masterorganicchemistry.com. It can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides). This reaction typically proceeds via an Sₙ2 mechanism masterorganicchemistry.com. Furthermore, the thiol can engage in nucleophilic aromatic substitution (SₙAr) reactions with activated aryl halides (e.g., those bearing strong electron-withdrawing groups) to yield diaryl thioethers acsgcipr.org. The SₙAr reaction proceeds through the addition of the nucleophilic thiolate to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group acsgcipr.org.

Oxidation to Disulfides: Under milder oxidizing conditions than those required for sulfonyl chloride formation, this compound can be oxidized to form the corresponding disulfide, bis(2,4-dichloro-3-methylphenyl) disulfide. This oxidative coupling is a characteristic reaction of thiols and can be achieved with a variety of mild oxidizing agents, including iodine (I₂) or even atmospheric oxygen chemistrysteps.comlibretexts.org. The disulfide bond is a key structural feature in many biological systems and can often be cleaved reductively to regenerate the thiol libretexts.orglibretexts.org. The relative weakness of the S-H bond compared to the O-H bond, and the greater strength of the S-S single bond compared to the O-O bond, thermodynamically favors disulfide formation from thiols libretexts.org.

Detailed Mechanistic Investigations of Key Reactions

While specific kinetic and mechanistic studies focusing exclusively on this compound are not extensively documented, the reaction mechanisms can be reliably inferred from comprehensive studies on analogous aryl thiols.

Oxidation to Sulfonyl Chloride: The kinetics of thiol oxidation can be complex and are highly dependent on the oxidant and reaction conditions. For oxidations proceeding through radical mechanisms, such as with certain metal-free aerobic systems, the rate can be relatively insensitive to the electronic effects of substituents on the aryl ring rsc.org. In peroxidase-mediated oxidations, aromatic thiols have been shown to be excellent electron donors, reacting rapidly with the enzyme's oxidized intermediates nih.gov. The rate of thiol-disulfide exchange reactions, which can be a preliminary step in some oxidation pathways, is strongly pH-dependent due to the much higher nucleophilicity of the thiolate anion (RS⁻) compared to the protonated thiol (RSH) nih.govnih.gov.

Thermodynamically, the oxidation of thiols to disulfides is a favorable process libretexts.org. Further oxidation to sulfones (a component of the sulfonyl chloride group) is also thermodynamically driven. The addition of thiols across unsaturated bonds, another class of thiol reactions, is generally an exothermic process acs.org.

The pathways of thiol oxidation involve several key reactive intermediates.

Thiyl Radicals (RS•): In one-electron oxidation processes, a thiyl radical is the initial intermediate formed nih.gov. These radicals can then dimerize to form a disulfide (RSSR) nih.gov.

Sulfenic Acids (RSOH): Two-electron oxidation of a thiol can lead to a sulfenic acid intermediate. This species is highly reactive and can either react with another thiol molecule to form a disulfide or undergo further oxidation to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids nih.govnih.gov.

Sulfenyl Halides (RSX): In oxidative halogenation reactions, a sulfenyl halide is a likely intermediate nih.govnih.gov. For the synthesis of sulfonyl chlorides, a sulfenyl chloride (RSCl) would be formed, which is then further oxidized.

Disulfides (RSSR) and Thiosulfonates (RSO₂SR): In many synthetic procedures for sulfonyl chlorides, the corresponding disulfide and/or thiosulfonate can be detected as intermediates, suggesting they lie on the reaction pathway rsc.org.

Meisenheimer Complex: In SₙAr reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized, negatively charged species formed by the addition of the thiolate to the aromatic ring acsgcipr.org. Its formation is often the rate-determining step of the substitution rsc.org.

Elucidation of reaction pathways relies on understanding the transition states connecting the reactants, intermediates, and products.

Thiol-Disulfide Exchange: This reaction, which can precede oxidation, is understood to proceed through a single Sₙ2-type transition state. The attacking thiolate and the leaving thiolate are positioned linearly with the central sulfur atom of the disulfide, forming a trisulfide-like structure in the transition state nih.gov.

SₙAr Pathway: The potential energy surface for SₙAr reactions confirms a two-step addition-elimination mechanism. The first transition state leads to the formation of the stable Meisenheimer intermediate. The second transition state, for the departure of the leaving group, is typically much lower in energy, making the initial nucleophilic attack the rate-limiting step rsc.org.

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 3 Methylbenzenethiol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) is a mainstay of modern computational chemistry for studying organic molecules. scispace.com It calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy. nrel.gov Methods like the B3LYP hybrid functional, often paired with a basis set such as 6-311G(d,p) or 6-31+G(d,p), are commonly used to perform geometry optimization. nih.govscispace.com

During optimization, the forces on each atom are calculated, and the geometry is adjusted iteratively until a stationary point on the potential energy surface is reached. Subsequent vibrational frequency calculations are typically performed to confirm that this structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

For 2,4-Dichloro-3-methylbenzenethiol, DFT calculations would elucidate key structural parameters. The orientation of the thiol (-SH) group relative to the benzene (B151609) ring and the methyl group is of particular interest. The calculations would provide precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Calculated Geometric Parameters for Aromatic Thiols using DFT This table presents typical data obtained from DFT calculations on similar molecules, illustrating the expected output for this compound.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-S Bond Length | ~1.77 - 1.79 Å | The distance between the aromatic carbon and the sulfur atom. |

| S-H Bond Length | ~1.34 - 1.36 Å | The distance between the sulfur and hydrogen atoms of the thiol group. |

| C-Cl Bond Length | ~1.73 - 1.75 Å | The distance between an aromatic carbon and a chlorine atom. |

| C-S-H Bond Angle | ~95° - 98° | The angle formed by the C-S-H atoms. |

| C-C-S Dihedral Angle | ~0° or ~180° | Describes the rotation of the thiol group relative to the plane of the benzene ring. The lowest energy conformer would be identified. |

Beyond DFT, other quantum mechanical methods exist for conformational analysis.

Ab Initio Methods: These methods, Latin for "from the beginning," use the principles of quantum mechanics without relying on experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not fully account for electron correlation. ntu.edu.iq More advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy. While highly reliable, their computational demands often limit their application to smaller molecules.

Semi-Empirical Methods: These methods (e.g., AM1, PM3, PM7) are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. While less accurate, they are useful for quickly screening large numbers of conformers or for studying very large molecular systems where more rigorous methods would be computationally prohibitive.

Electronic Structure Analysis and Reactivity Prediction

Once the molecular geometry is optimized, computational methods can be used to analyze the molecule's electronic properties, which are key to understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a central concept for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons and is associated with nucleophilic or electron-donating sites.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons and is associated with electrophilic or electron-accepting sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability, as it is easier to excite an electron from the HOMO to the LUMO. allsubjectjournal.com In contrast, a large energy gap implies higher stability and lower reactivity. ntu.edu.iq For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-system of the benzene ring, while the LUMO would likely be a π* anti-bonding orbital of the ring.

Table 2: Illustrative FMO Data from DFT Calculations This table shows representative energy values for HOMO, LUMO, and the energy gap that would be calculated for a molecule like this compound.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | -6.0 to -7.0 eV | Indicates the energy required to remove an electron (related to ionization potential). A higher value suggests a better electron donor. |

| ELUMO (Energy of LUMO) | -1.0 to -2.0 eV | Indicates the energy released when an electron is added (related to electron affinity). A lower value suggests a better electron acceptor. |

| ΔE (Energy Gap) | 4.0 to 5.0 eV | A larger gap implies greater molecular stability and lower chemical reactivity. scispace.com |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity. Different colors represent different potential values:

Red: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs or π-systems. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or electron-deficient centers. researchgate.net

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential (red/orange) around the sulfur atom due to its lone pairs, making it a primary site for interaction with electrophiles. The electronegative chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atom of the thiol group would be a site of positive potential (blue), indicating its acidic nature.

Natural Bond Orbital (NBO) analysis is a powerful method used to study charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. nih.govwisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding (σ, π) and anti-bonding (σ, π) orbitals.

A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. Larger E(2) values indicate stronger interactions.

For this compound, significant interactions would be expected, including:

Delocalization from the lone pairs of the sulfur atom (nS) to the anti-bonding π* orbitals of the benzene ring.

Delocalization from the lone pairs of the chlorine atoms (nCl) to the ring's π* orbitals.

Hyperconjugative interactions involving the C-H bonds of the methyl group and the ring orbitals.

Table 3: Hypothetical NBO Second-Order Perturbation Analysis (E(2)) for this compound This table illustrates the type of data generated from an NBO analysis, showing key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(S) | π(Carom-Carom) | ~5 - 15 | Lone pair delocalization into the aromatic ring. |

| n(Cl) | π(Carom-Carom) | ~2 - 8 | Lone pair delocalization from chlorine into the ring. |

| π(Carom-Carom) | π(Carom-Carom) | ~15 - 25 | Intra-ring π-conjugation. |

| σ(C-H)methyl | π(Carom-Carom) | ~0.5 - 2 | Hyperconjugation from the methyl group. |

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While the calculation of these descriptors is a standard computational practice, specific values for this compound have not been documented in available research.

Interactive Data Table: Global Reactivity Descriptors of this compound

| Descriptor | Symbol | Calculated Value | Unit |

| Chemical Hardness | η | Data not available | eV |

| Chemical Softness | S | Data not available | eV⁻¹ |

| Electrophilicity Index | ω | Data not available | eV |

Spectroscopic Property Prediction and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental Infrared (IR) and Raman spectra. A comparison of the computed and experimental spectra aids in the assignment of vibrational modes to specific functional groups. For this compound, no such computational or experimental spectroscopic analysis has been reported.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| S-H stretch | Thiol | Data not available | Data not available |

| C-S stretch | Thiol | Data not available | Data not available |

| C-Cl stretch | Aryl halide | Data not available | Data not available |

| C-H stretch (aromatic) | Aromatic ring | Data not available | Data not available |

| C-H stretch (methyl) | Methyl group | Data not available | Data not available |

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure. There are no published computational NMR studies for this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (S-H) | Data not available | Data not available |

| ¹H (Aromatic) | Data not available | Data not available |

| ¹H (Methyl) | Data not available | Data not available |

| ¹³C (C-S) | Data not available | Data not available |

| ¹³C (C-Cl) | Data not available | Data not available |

| ¹³C (Aromatic) | Data not available | Data not available |

| ¹³C (Methyl) | Data not available | Data not available |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate electronic absorption spectra (UV-Vis). It provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. This analysis helps in understanding the electronic structure and chromophoric properties of a molecule. No TD-DFT studies for this compound are available in the literature.

Interactive Data Table: Predicted UV-Vis Spectral Data for this compound

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | Data not available | Data not available |

| Other | Data not available | Data not available |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experiments alone.

Studies of Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions that this compound can participate in are critical for understanding its physical properties, such as its boiling point and solubility, as well as its behavior in condensed phases and its potential for forming organized structures. These interactions also govern how the molecule might bind to biological targets or self-assemble into larger structures.

Computational chemistry offers a detailed view of these weak interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The thiol group (-SH) can act as a hydrogen bond donor. chemrxiv.org The chlorine substituents can participate in halogen bonding, and the benzene ring provides a platform for π-π stacking and S-H/π interactions. nih.gov

Studies on similar aromatic thiols have shown that the sulfur atom can act as a hydrogen bond donor. chemrxiv.org Quantum chemical calculations, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are used to characterize and quantify these interactions. chemrxiv.org For this compound, computational models would explore the formation of dimers and larger clusters, calculating the interaction energies and analyzing the electron density to identify the specific atoms involved in these non-covalent bonds.

Illustrative Data for Intermolecular Interaction Analysis:

This table provides an example of the kind of data that would be generated from a computational analysis of the intermolecular interactions in a dimer of an aromatic thiol. The data presented here is illustrative.

| Interaction Type | Interaction Energy (kcal/mol) | Key Atom-Atom Distance (Å) |

| S-H···π Interaction | -2.5 | S-H···C(ring): 2.8 |

| π-π Stacking | -3.1 | Ring Centroid-Centroid: 3.9 |

| C-Cl···π Interaction | -1.8 | C-Cl···C(ring): 3.5 |

| Hydrogen Bond (S-H···S) | -1.5 | S-H···S: 3.2 |

Advanced Applications of 2,4 Dichloro 3 Methylbenzenethiol in Organic Synthesis Research

Role as a Key Building Block in the Construction of Complex Organic Architectures

2,4-Dichloro-3-methylbenzenethiol serves as a critical starting material for constructing intricate organic molecules. The presence of three distinct functional handles—the thiol, and two chloro groups at the 2- and 4-positions—allows for controlled, stepwise modifications. The thiol group (or its corresponding thiolate anion) is a potent nucleophile, readily participating in reactions like alkylation to form thioethers or Michael additions. wikipedia.orgyoutube.com Meanwhile, the chlorine atoms can act as leaving groups in various substitution reactions or as sites for metal-catalyzed cross-coupling reactions. This multi-functionality makes the compound a powerful tool for chemists aiming to build complex molecular frameworks from a single, well-defined precursor, streamlining synthetic pathways that might otherwise require more elaborate strategies.

Precursor for Novel Halogenated Organic Intermediates

The structure of this compound is ideally suited for generating a new class of halogenated intermediates, which are themselves valuable in further synthetic applications.

Integration in Cross-Coupling Methodologies

The two chlorine atoms on the benzene (B151609) ring are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. researchgate.net This allows for the selective formation of new carbon-carbon bonds. For instance, one chlorine atom could be selectively coupled with an organoboron or organotin reagent, leaving the second chlorine and the thiol group available for subsequent transformations. This orthogonal reactivity is highly desirable in synthetic chemistry, enabling the precise and controlled assembly of polysubstituted aromatic compounds. The thiol group can be temporarily protected during these steps and later deprotected to participate in different reactions, or it can be oxidized to form sulfonyl halides, which are also versatile intermediates. researchgate.netrsc.org

Table 2: Potential Cross-Coupling Reactions Involving Dichlorinated Aromatics

| Coupling Reaction | Reactant Type | Bond Formed | Potential Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Biphenyls, Stilbenes |

| Stille Coupling | Organostannane | C-C | Aryl-Alkyls, Biaryls |

| Heck Coupling | Alkene | C-C | Substituted Alkenes |

| Buchwald-Hartwig | Amine | C-N | Aryl Amines |

Precursor for Challenging Synthetic Targets

The specific 2,4-dichloro-3-methyl substitution pattern is a key structural motif in certain complex molecules, including some pharmaceuticals and agrochemicals. Using this compound as a starting material provides a direct route to these targets, circumventing the need for more convoluted syntheses that would involve multiple steps of halogenation, methylation, and functional group interconversion on a simpler aromatic ring. The ability to introduce the thiol functionality directly is particularly advantageous, as thiols are important in many biologically active compounds and can be challenging to install at later stages of a synthesis. nih.gov

Development of Specialty Chemicals and Functional Materials

Beyond its role in fundamental synthesis, this compound is a key component in the creation of value-added chemicals and advanced materials.

Design and Synthesis of Advanced Organic Materials

The unique electronic and structural properties of this compound make it an attractive building block for functional materials. The sulfur atom can be incorporated into thiophene-based polymers or other sulfur-containing macromolecules, which are known for their applications in organic electronics. The chlorine atoms can be used to fine-tune the electronic properties of the resulting material, such as the HOMO/LUMO energy levels, or serve as anchor points for grafting the material onto surfaces. Thiophenol derivatives have been studied for their potential use as sensitizers in dye-sensitized solar cells (DSSCs), where their spectroscopic properties can be tuned by modifying the substituents on the phenyl ring. nih.gov

Intermediates in Dye and Pigment Research

Thiophenol and its derivatives are important intermediates in the synthesis of various classes of dyes. nih.gov The thiol group is a key synthon for producing thioindigo (B1682309) dyes and certain types of azo dyes. sapub.org Specifically, thiophene-based azo dyes are a significant class of colorants, and the synthesis of the necessary 2-aminothiophene precursors often starts from related sulfur compounds. sapub.org The substitution pattern on the benzene ring of this compound can influence the final color and properties of a dye molecule. By reacting it to form a substituted aminothiophene, it can be diazotized and coupled with other components to produce a wide range of colors. sapub.org The halogen atoms also play a role in the properties of the final pigment, potentially improving lightfastness or altering the shade. nih.govsapub.org

Future Directions and Emerging Research Avenues for 2,4 Dichloro 3 Methylbenzenethiol

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of 2,4-Dichloro-3-methylbenzenethiol. noelresearchgroup.com Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and safer handling of reactive intermediates. noelresearchgroup.com Automated platforms can streamline multi-step sequences without the need for manual handling of intermediates, increasing efficiency and reproducibility. noelresearchgroup.com

Future research could focus on developing a continuous flow process for the key synthetic steps, such as the reduction of a corresponding sulfonyl chloride or a metal-catalyzed C-S coupling reaction. For instance, a packed-bed reactor containing a solid-supported catalyst could be employed for the synthesis, allowing for easy separation of the product and reuse of the catalyst.

Table 1: Prospective Flow Chemistry Parameters for Synthesis

| Parameter | Potential Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Packed-Bed Microreactor | High surface-area-to-volume ratio for efficient heat and mass transfer. |

| Catalyst | Immobilized Copper or Palladium | Facilitates C-S coupling and allows for catalyst recycling, enhancing sustainability. beilstein-journals.orgorganic-chemistry.org |

| Residence Time | 1 - 10 minutes | Short reaction times typical of flow chemistry can improve throughput and minimize byproduct formation. mdpi.com |

| Temperature | 80 - 150 °C | Optimized to balance reaction rate and selectivity, often lower than batch processes due to efficient heating. mdpi.com |

| Solvent | Greener alternatives (e.g., 2-MeTHF) | Moving away from traditional solvents like DMF to improve the environmental profile of the synthesis. mdpi.com |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Traditional syntheses of thiophenols can require harsh conditions or multiple steps. beilstein-journals.orggoogle.com Modern catalysis offers pathways to produce this compound with greater precision. Research into novel catalytic systems is a key future direction. Copper- and palladium-catalyzed cross-coupling reactions, for example, have become powerful methods for forming C–S bonds. beilstein-journals.orgresearchgate.net

Future investigations would likely explore various ligand-metal combinations to optimize the synthesis from precursors like 1-bromo-2,4-dichloro-3-methylbenzene (B1284043) or 2,4-dichloro-3-methyl-iodobenzene. The goal is to find a catalyst that provides high turnover numbers, operates under mild conditions (lower temperature and pressure), and exhibits high functional group tolerance. organic-chemistry.org Disulfide-directed C-H functionalization is another advanced strategy that could be explored for creating derivatives. beilstein-journals.org

Table 2: Potential Catalytic Systems for Investigation

| Catalyst System | Precursor | Potential Advantages |

|---|---|---|

| CuI / Ligand | Aryl Iodide + Sulfur Powder | Utilizes inexpensive and readily available sulfur powder as the thiol source. organic-chemistry.org |

| Pd₂(dba)₃ / Phosphine Ligand | Aryl Bromide/Chloride + Thiolating Agent | High efficiency and broad substrate scope demonstrated for other aryl halides. beilstein-journals.org |

| CuI-Nanoparticles | Aryl Halide + Sulfur Source | Ligand-free conditions and potential for use in green solvents like water. organic-chemistry.org |

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, reducing the need for extensive empirical experimentation. researchgate.net For this compound, methods like Density Functional Theory (DFT) can be used to model key aspects of its chemistry. nih.govwhiterose.ac.uk

Emerging research will likely leverage these tools to:

Predict Reactivity: Calculate parameters such as the S–H bond dissociation energy and Mulliken atomic spin densities to understand its reactivity in various chemical environments. researchgate.netchemrxiv.org

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of potential synthetic routes to identify the most kinetically and thermodynamically favorable pathways. nih.gov

Design Novel Derivatives: An automated computational workflow could screen virtual derivatives of the core structure for desired electronic or steric properties, guiding future synthesis efforts toward specific applications. nih.govresearchgate.net

Table 3: Application of Computational Methods

| Computational Method | Target Property/Question | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition states | Identification of the lowest-energy pathway for synthesis or reaction. chemrxiv.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic properties of S-H and C-S bonds | Deeper understanding of bond strengths and substituent effects. researchgate.net |

| Automated Screening Workflow | Reactivity of virtual derivatives | Rapidly identifies promising new molecules for synthesis based on predicted properties. researchgate.net |

Development of More Sustainable and Economically Viable Synthetic Routes

"Green chemistry" principles are increasingly important in chemical manufacturing. researchgate.net Future research on this compound will focus on developing synthetic routes that are not only economically viable but also environmentally benign. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources where possible. researchgate.netnih.gov

Key areas for development include:

Alternative Sulfur Sources: Using elemental sulfur or sodium sulfide (B99878) instead of more complex and odorous thiolating agents. organic-chemistry.org

Catalyst Recovery and Reuse: Employing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. researchgate.net

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. beilstein-journals.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as using aryne intermediates to build complexity efficiently. eurekalert.org

High-Throughput Screening and Combinatorial Chemistry Approaches for Reactivity Profiling

To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) and combinatorial chemistry are invaluable tools. nih.gov These approaches allow for the rapid testing of the compound against a large library of reactants or catalysts under various conditions.

Future research directions include:

Reactivity Profiling: Using fluorescence-based HTS assays to quantitatively measure the reactivity of the thiol group with a wide range of electrophiles or other substrates. nih.govresearchgate.net This can rapidly map its chemical space and identify potential applications, for example, in designing covalent inhibitors. nih.govresearchgate.net

Combinatorial Synthesis: Generating libraries of derivatives by reacting this compound with various building blocks in a parallel or automated fashion. nih.gov For example, exploring thiol-ene "click" chemistry could quickly produce a diverse set of new materials for screening. harvard.eduacs.org This methodology would accelerate the identification of novel compounds with desirable properties for applications in medicine or materials science. chemrxiv.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-2,4-dichloro-3-methylbenzene |

| 2,4-dichloro-3-methyl-iodobenzene |

| 2-MeTHF (2-Methyltetrahydrofuran) |

| DMF (Dimethylformamide) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| PEG (Polyethylene glycol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.